(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c19-16-6-2-1-5-15(16)18(22)21-11-8-14(9-12-21)13-23-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPUPFGUDPXVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinylmethanone Core: This can be achieved by reacting piperidine with a suitable acylating agent under controlled conditions.
Introduction of the Pyridinylthio Group: This step involves the nucleophilic substitution reaction where a pyridin-2-ylthiol is introduced to the piperidinylmethanone core.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and boron reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Piperidine vs. Piperazine Derivatives
- Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone replaces the piperidine with a piperazine ring. Piperazine derivatives often exhibit improved solubility due to increased polarity, but reduced lipophilicity may limit blood-brain barrier (BBB) penetration compared to piperidine analogs .
- Patent Derivatives (): Aryl-(4-fluoro-piperidin-yl)methanones with ethylamino linkers (e.g., 2-pyridin-2-yl-ethylamino) show antidepressant and neuroprotective activities, highlighting the importance of the piperidine core for CNS-targeted effects .
Heterocyclic Replacements
Substituent Effects
Aromatic Ring Modifications
Linker Group Variations
- Pyridin-2-ylthio vs. Thiophene (): Thiophene-based linkers (e.g., in MK47) introduce π-π stacking capabilities but may reduce metabolic stability due to sulfur oxidation.
- Ethylamino Linkers (): Ethylamino spacers improve solubility but may introduce susceptibility to enzymatic cleavage, shortening half-life compared to thioether linkers .
Pharmacological Profiles
Key Findings :
- Fluorine at the 2-position (target compound) may reduce steric hindrance compared to 3-/4-substituted phenyls, but chloro/fluoro combinations () yield higher affinity .
- Piperidine cores generally outperform piperazine in BBB penetration but require balanced substituents to avoid excessive hydrophobicity .
Solubility and Lipophilicity
- Target Compound : The pyridin-2-ylthio group increases logP (~3.2 predicted) compared to oxygen-linked analogs (logP ~2.5), favoring membrane permeability but risking precipitation in aqueous media.
- Derivatives: Ethylamino linkers reduce logP to ~2.8, improving solubility but requiring formulation optimization for CNS delivery .
Biological Activity
The compound (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.5 g/mol. The compound features a fluorophenyl group and a piperidine ring substituted with a pyridinylthio methyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₂OS₂ |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1421450-48-7 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing piperidine and pyridine rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific protein targets is hypothesized to play a significant role in its anticancer activity.
Case Study:
A study on piperidine derivatives demonstrated that modifications to the phenyl and pyridine groups significantly influenced cytotoxicity. Compounds with electron-donating groups showed enhanced activity against A-431 and Jurkat cell lines, suggesting that the substitution pattern on the aromatic rings is critical for biological efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro tests have shown that similar piperidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the thioether linkage in the structure may enhance membrane permeability, facilitating bacterial cell disruption.
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4-(Pyridin-2-ylthio)phenol | 0.0039 | Staphylococcus aureus |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.025 | Escherichia coli |
Neuropharmacological Effects
Piperidine derivatives have been studied for their neuropharmacological effects, including anticonvulsant and analgesic activities. The interaction of the compound with neurotransmitter receptors may contribute to its potential therapeutic applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific substitutions on the piperidine and phenyl rings. For example:
- Fluorine Substitution: Enhances lipophilicity, improving membrane penetration.
- Thioether Linkage: Increases reactivity towards biological targets.
These modifications can lead to improved binding affinity to target proteins, enhancing overall biological activity.
Q & A
Q. What are the recommended synthetic routes for preparing (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone?
- Methodology : The compound can be synthesized via a multi-step approach:
- Piperidine core modification : Introduce the pyridin-2-ylthio moiety to 4-(chloromethyl)piperidine using a nucleophilic substitution reaction with pyridine-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Ketone coupling : React the modified piperidine with 2-fluorobenzoyl chloride in the presence of a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) to form the methanone scaffold .
- Key considerations : Optimize reaction temperature (typically 50–80°C) and stoichiometry to minimize by-products. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential methods :
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly for verifying stereochemistry and intermolecular interactions .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorophenyl vs. piperidine connectivity) .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H]+ ion) .
- Advanced options : DSC/TGA for thermal stability profiling .
Q. What safety protocols should be followed when handling this compound?
- Safety measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers at –20°C, away from light and moisture .
- Waste disposal : Neutralize with ethanol before incineration to avoid environmental release .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Approach :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement strategies : Apply SHELXL's TWIN/BASF commands for twinned crystals and utilize restraints for disordered regions (e.g., piperidine ring flexibility) .
- Validation tools : Cross-check with PLATON's ADDSYM to detect missed symmetry elements .
Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?
- Experimental design :
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing 2-fluorophenyl with 4-fluorophenyl or altering the pyridinylthio group) .
- Biological assays : Test analogs against target proteins (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters (Hammett constants, logP) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Troubleshooting steps :
- Force field validation : Re-run MD simulations with AMBER or CHARMM to ensure conformational sampling accuracy .
- Solvent effects : Include explicit solvent molecules (e.g., TIP3P water) in docking studies to account for hydrophobic/hydrophilic interactions .
- Experimental replication : Confirm bioactivity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies can optimize low reaction yields during scale-up synthesis?
- Optimization tactics :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency for steps involving sluggish intermediates .
- Workflow integration : Use inline FTIR to monitor reaction progress and adjust reagent addition dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
